molecular formula C13H13N3O2 B7538643 N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide

N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B7538643
M. Wt: 243.26 g/mol
InChI Key: QFWVSJRITYUERW-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide is a heterocyclic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amide and ketone functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by subsequent functional group modifications to introduce the dimethyl and phenyl groups. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .

Scientific Research Applications

N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For example, it could act as an inhibitor of certain enzymes involved in oxidative stress, thereby reducing cellular damage. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Properties

IUPAC Name

N,N-dimethyl-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15(2)13(18)11-8-9-12(17)16(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVSJRITYUERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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